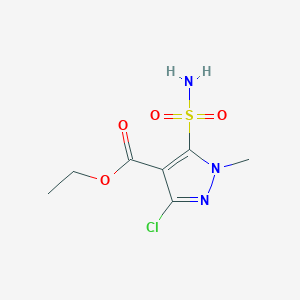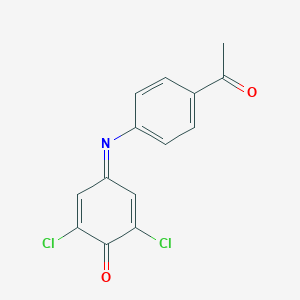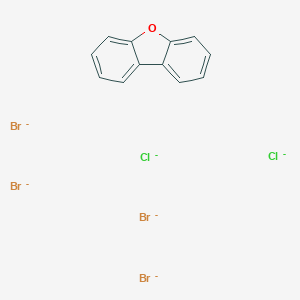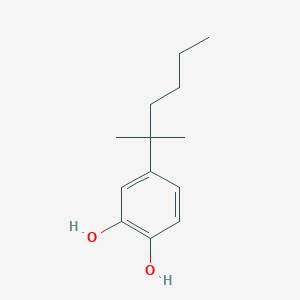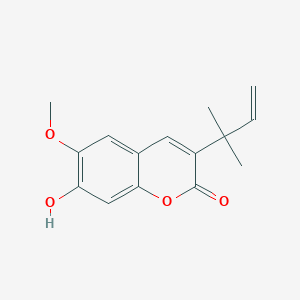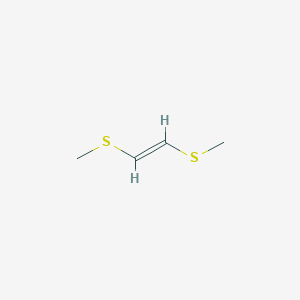
(E)-Ethylene, 1,2-bis(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethylene, 1,2-bis(methylthio)-, commonly known as Ethylene-Bis-Dithiocarbamate (EBDC), is a class of organic compounds that are widely used as fungicides in the agricultural industry. EBDCs are known for their broad-spectrum activity against a range of fungal pathogens and are used to control diseases in crops such as potatoes, tomatoes, grapes, and apples.
作用機序
(E)-Ethylene, 1,2-bis(methylthio)-s act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. The compounds also disrupt the formation of microtubules, which are involved in the transport of nutrients and other essential molecules within the fungal cell. These actions lead to the death of the fungal cell.
Biochemical and Physiological Effects:
This compounds have been shown to have low toxicity to mammals and are generally considered safe for use in agriculture. However, some studies have suggested that exposure to this compounds may be associated with an increased risk of certain types of cancer, such as non-Hodgkin's lymphoma. The compounds may also have effects on the immune system and the endocrine system.
実験室実験の利点と制限
(E)-Ethylene, 1,2-bis(methylthio)-s are widely used in laboratory experiments due to their broad-spectrum activity against fungal pathogens. The compounds are relatively easy to synthesize and are readily available. However, the compounds may have limitations in certain experimental settings, such as in studies of mammalian cells, where they may be toxic or have off-target effects.
将来の方向性
There are several potential future directions for research on (E)-Ethylene, 1,2-bis(methylthio)-s. One area of interest is the development of new formulations of the compounds that are more effective against specific fungal pathogens or that have reduced toxicity. Another area of interest is the investigation of the compounds' potential use in the treatment of cancer and other diseases. Future research may also focus on the mechanisms of action of this compounds and their effects on the immune system and the endocrine system.
Conclusion:
In conclusion, this compounds are a class of organic compounds that are widely used as fungicides in the agricultural industry. The compounds have been extensively studied for their antifungal properties and have potential applications in the treatment of cancer and other diseases. While the compounds are generally considered safe for use in agriculture, further research is needed to fully understand their effects on human health and the environment.
合成法
(E)-Ethylene, 1,2-bis(methylthio)-s can be synthesized by reacting ethylene bis-amine with carbon disulfide to form ethylene bis-dithiocarbamate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting compound is a white crystalline solid that is soluble in water and polar solvents.
科学的研究の応用
(E)-Ethylene, 1,2-bis(methylthio)-s have been extensively studied for their antifungal properties and are used in agricultural practices to control fungal diseases. The compounds have also been investigated for their potential use in the treatment of cancer and other diseases. Some studies have shown that this compounds have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
特性
CAS番号 |
19698-38-5 |
|---|---|
分子式 |
C4H8S2 |
分子量 |
120.2 g/mol |
IUPAC名 |
(E)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
InChIキー |
MRWRXEYAMMSGNE-ONEGZZNKSA-N |
異性体SMILES |
CS/C=C/SC |
SMILES |
CSC=CSC |
正規SMILES |
CSC=CSC |
同義語 |
1,2-Bis(methylthio)ethene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



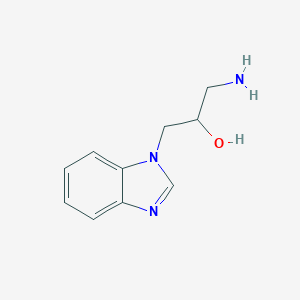
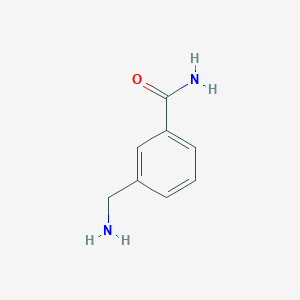

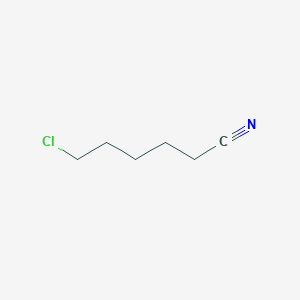
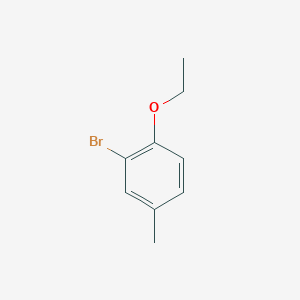
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
